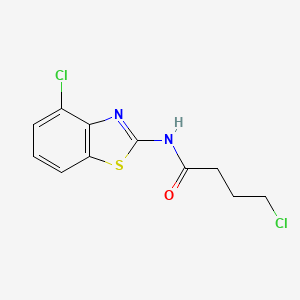

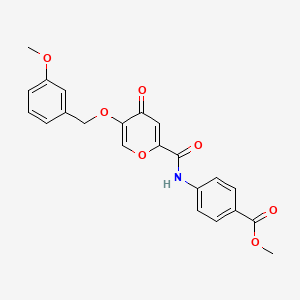

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been studied for their potential anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications

Luminescent Properties and White Light Emission

- Luminescent Properties for White Light Emission : Benzothiazole derivatives, including those structurally related to 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide, have been investigated for their luminescent properties. For example, certain benzothiazole analogues exhibit bright blue-violet, green, and orange emissions when aggregated, which are key components of white light. These findings suggest potential applications in developing white-light emitting devices through simple doping into polymer matrices, providing a flexible fabrication process for lighting technologies (Lu et al., 2017).

Enzymatic Inhibition for Therapeutic Applications

- Urease Inhibitory Potential : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally analogous to the chemical , have shown significant in vitro inhibitory activity against the urease enzyme. This activity suggests a potential for therapeutic applications in treating diseases related to urease activity, highlighting the versatility of benzothiazole derivatives in medicinal chemistry (Nazir et al., 2018).

Anticancer and Antimicrobial Activities

- Anticancer Activity : Several studies on benzothiazole derivatives have identified significant anticancer properties. For instance, certain 2-benzylthio-4-chlorobenzenesulfonamide derivatives containing the benzothiazole moiety have demonstrated remarkable activity and selectivity against various cancer cell lines, including non-small cell lung cancer and melanoma. These findings indicate the potential of benzothiazole derivatives, including those related to this compound, in cancer therapy (Sławiński & Brzozowski, 2006).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Mechanisms : Benzothiazole compounds have also been studied for their corrosion inhibitory properties on metals in acidic solutions. This application is critical for protecting industrial equipment and infrastructure from corrosion damage, suggesting that derivatives of benzothiazole, such as this compound, could be explored for similar applications (Chaouiki et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .

Biochemical Pathways

Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

Some benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .

properties

IUPAC Name |

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2OS/c12-6-2-5-9(16)14-11-15-10-7(13)3-1-4-8(10)17-11/h1,3-4H,2,5-6H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJUORLRQXCNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2469523.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)